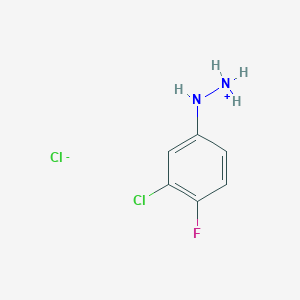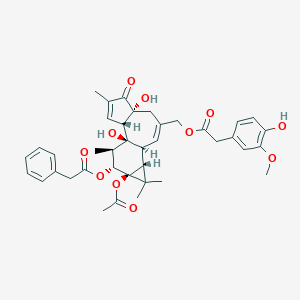![molecular formula C6H10O3 B068705 [(2S)-3-oxobutan-2-yl] acetate CAS No. 171287-68-6](/img/structure/B68705.png)
[(2S)-3-oxobutan-2-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2S)-3-oxobutan-2-yl] acetate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as acetoacetate ethyl ester or ethyl acetoacetate and is commonly used as a precursor to synthesize various chemicals.
Wirkmechanismus
The mechanism of action of [(2S)-3-oxobutan-2-yl] acetate is not completely understood. However, it is known to undergo various chemical reactions such as esterification, condensation, and hydrolysis. These reactions make it a versatile compound for use in various applications.
Biochemical and Physiological Effects:
Studies have shown that [(2S)-3-oxobutan-2-yl] acetate has a significant effect on the metabolism of carbohydrates and lipids. It has been shown to increase the production of ketone bodies, which are important energy sources for the brain during fasting or starvation. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
[(2S)-3-oxobutan-2-yl] acetate is a versatile compound that has many advantages for use in laboratory experiments. It is readily available, easy to handle, and relatively inexpensive. However, it has some limitations such as its low solubility in water and its potential to undergo unwanted side reactions.
Zukünftige Richtungen
There are many potential future directions for research on [(2S)-3-oxobutan-2-yl] acetate. Some of these directions include its use in the synthesis of new pharmaceuticals, as a fuel additive, and as a reagent in organic synthesis. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of [(2S)-3-oxobutan-2-yl] acetate involves the reaction of ethyl acetate with ethyl acetoacetate in the presence of a strong base such as sodium ethoxide. The reaction produces the desired compound as a colorless liquid.
Wissenschaftliche Forschungsanwendungen
[(2S)-3-oxobutan-2-yl] acetate has been extensively studied for its potential applications in various scientific fields. It has been used in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Additionally, this compound has been used as a reagent in organic synthesis and as a fuel additive.
Eigenschaften
CAS-Nummer |
171287-68-6 |
|---|---|
Produktname |
[(2S)-3-oxobutan-2-yl] acetate |
Molekularformel |
C6H10O3 |
Molekulargewicht |
130.14 g/mol |
IUPAC-Name |
[(2S)-3-oxobutan-2-yl] acetate |
InChI |
InChI=1S/C6H10O3/c1-4(7)5(2)9-6(3)8/h5H,1-3H3/t5-/m0/s1 |
InChI-Schlüssel |
ZKPTYCJWRHHBOW-YFKPBYRVSA-N |
Isomerische SMILES |
C[C@@H](C(=O)C)OC(=O)C |
SMILES |
CC(C(=O)C)OC(=O)C |
Kanonische SMILES |
CC(C(=O)C)OC(=O)C |
Synonyme |
2-Butanone, 3-(acetyloxy)-, (S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



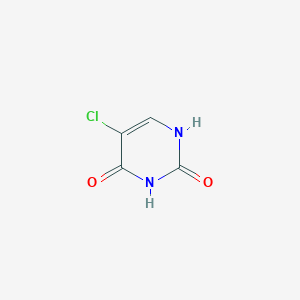
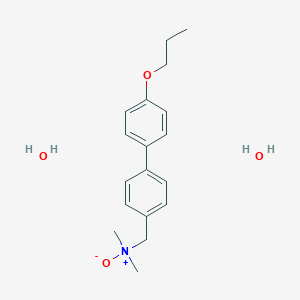



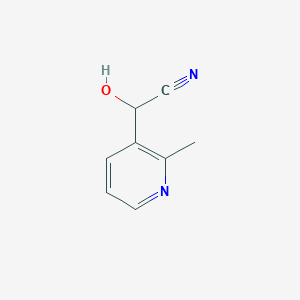

![S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea](/img/structure/B68643.png)



